molecular formula C12H23NO7 B13855360 N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose

N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose

Cat. No.: B13855360
M. Wt: 293.31 g/mol
InChI Key: ADLSFIUFBSPKJF-OEEOIEHZSA-N
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Description

N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fructopyranose ring linked to an isoleucine moiety. Such compounds are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine typically involves the reaction of a fructopyranose derivative with an isoleucine derivative. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic potential in treating diseases or as a diagnostic tool.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialized chemicals.

Mechanism of Action

The mechanism of action of N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-leucine: Similar structure with leucine instead of isoleucine.

    N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-valine: Contains valine instead of isoleucine.

    N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-phenylalanine: Features phenylalanine in place of isoleucine.

Uniqueness

N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine is unique due to its specific combination of fructopyranose and isoleucine, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C12H23NO7

Molecular Weight

293.31 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid

InChI

InChI=1S/C12H23NO7/c1-3-6(2)8(11(17)18)13-5-12(19)10(16)9(15)7(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)/t6-,7+,8-,9+,10-,12?/m0/s1

InChI Key

ADLSFIUFBSPKJF-OEEOIEHZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NCC1([C@H]([C@@H]([C@@H](CO1)O)O)O)O

Canonical SMILES

CCC(C)C(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O

Origin of Product

United States

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